molecular formula C24H27F3N4O4 B254067 N-[2,5-diethoxy-4-(4-morpholinyl)phenyl]-N-[7-methoxy-2-(trifluoromethyl)-4-quinazolinyl]amine

N-[2,5-diethoxy-4-(4-morpholinyl)phenyl]-N-[7-methoxy-2-(trifluoromethyl)-4-quinazolinyl]amine

Cat. No. B254067
M. Wt: 492.5 g/mol
InChI Key: SXINYEJGSWGHJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2,5-diethoxy-4-(4-morpholinyl)phenyl]-N-[7-methoxy-2-(trifluoromethyl)-4-quinazolinyl]amine, also known as ER-68203-00, is a chemical compound that belongs to the class of selective estrogen receptor modulators (SERMs). It has been synthesized and extensively studied for its potential applications in scientific research.

Mechanism of Action

N-[2,5-diethoxy-4-(4-morpholinyl)phenyl]-N-[7-methoxy-2-(trifluoromethyl)-4-quinazolinyl]amine functions as a selective estrogen receptor modulator by binding to estrogen receptors in a tissue-specific manner. It has a high affinity for estrogen receptor alpha (ERα) and a low affinity for estrogen receptor beta (ERβ). By selectively binding to these receptors, N-[2,5-diethoxy-4-(4-morpholinyl)phenyl]-N-[7-methoxy-2-(trifluoromethyl)-4-quinazolinyl]amine can either activate or inhibit the estrogen signaling pathway depending on the tissue and cellular context.
Biochemical and Physiological Effects:
N-[2,5-diethoxy-4-(4-morpholinyl)phenyl]-N-[7-methoxy-2-(trifluoromethyl)-4-quinazolinyl]amine has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to increase bone mineral density and reduce the risk of fractures in animal models of osteoporosis. Additionally, N-[2,5-diethoxy-4-(4-morpholinyl)phenyl]-N-[7-methoxy-2-(trifluoromethyl)-4-quinazolinyl]amine has been found to have beneficial effects on lipid metabolism and cardiovascular function.

Advantages and Limitations for Lab Experiments

N-[2,5-diethoxy-4-(4-morpholinyl)phenyl]-N-[7-methoxy-2-(trifluoromethyl)-4-quinazolinyl]amine has several advantages for use in laboratory experiments. It is a highly selective and potent estrogen receptor modulator that can be used to study the effects of estrogen signaling in various tissues and cell types. However, one limitation of N-[2,5-diethoxy-4-(4-morpholinyl)phenyl]-N-[7-methoxy-2-(trifluoromethyl)-4-quinazolinyl]amine is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.

Future Directions

There are several potential future directions for research on N-[2,5-diethoxy-4-(4-morpholinyl)phenyl]-N-[7-methoxy-2-(trifluoromethyl)-4-quinazolinyl]amine. One area of interest is the development of more potent and selective SERMs based on the chemical structure of N-[2,5-diethoxy-4-(4-morpholinyl)phenyl]-N-[7-methoxy-2-(trifluoromethyl)-4-quinazolinyl]amine. Another direction is the investigation of the potential therapeutic applications of N-[2,5-diethoxy-4-(4-morpholinyl)phenyl]-N-[7-methoxy-2-(trifluoromethyl)-4-quinazolinyl]amine in other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, further studies are needed to elucidate the molecular mechanisms underlying the anti-tumor and bone-protective effects of N-[2,5-diethoxy-4-(4-morpholinyl)phenyl]-N-[7-methoxy-2-(trifluoromethyl)-4-quinazolinyl]amine.

Synthesis Methods

The synthesis of N-[2,5-diethoxy-4-(4-morpholinyl)phenyl]-N-[7-methoxy-2-(trifluoromethyl)-4-quinazolinyl]amine involves a multi-step process that starts with the reaction of 2,5-diethoxy-4-(4-morpholinyl)aniline with 2-chloro-7-methoxy-4-trifluoromethylquinazoline in the presence of a base. This is followed by the reaction of the resulting intermediate with a reducing agent to obtain the final product.

Scientific Research Applications

N-[2,5-diethoxy-4-(4-morpholinyl)phenyl]-N-[7-methoxy-2-(trifluoromethyl)-4-quinazolinyl]amine has been used in various scientific research studies, particularly in the field of cancer research. It has been shown to have anti-tumor effects in breast cancer cells by selectively targeting estrogen receptors. It has also been studied for its potential use in the treatment of osteoporosis and cardiovascular disease.

properties

Product Name

N-[2,5-diethoxy-4-(4-morpholinyl)phenyl]-N-[7-methoxy-2-(trifluoromethyl)-4-quinazolinyl]amine

Molecular Formula

C24H27F3N4O4

Molecular Weight

492.5 g/mol

IUPAC Name

N-(2,5-diethoxy-4-morpholin-4-ylphenyl)-7-methoxy-2-(trifluoromethyl)quinazolin-4-amine

InChI

InChI=1S/C24H27F3N4O4/c1-4-34-20-14-19(31-8-10-33-11-9-31)21(35-5-2)13-18(20)28-22-16-7-6-15(32-3)12-17(16)29-23(30-22)24(25,26)27/h6-7,12-14H,4-5,8-11H2,1-3H3,(H,28,29,30)

InChI Key

SXINYEJGSWGHJM-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1N2CCOCC2)OCC)NC3=NC(=NC4=C3C=CC(=C4)OC)C(F)(F)F

Canonical SMILES

CCOC1=CC(=C(C=C1NC2=NC(=NC3=C2C=CC(=C3)OC)C(F)(F)F)OCC)N4CCOCC4

Origin of Product

United States

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